(-)-cis-Myrtanylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

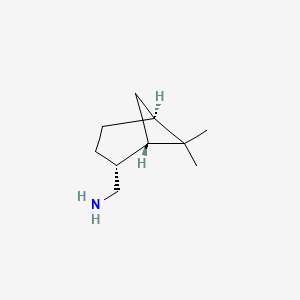

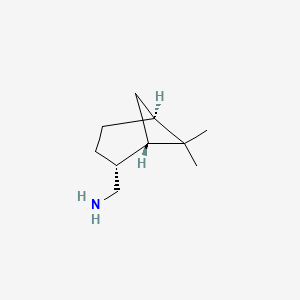

Structure

3D Structure

属性

CAS 编号 |

73522-42-6 |

|---|---|

分子式 |

C10H19N |

分子量 |

153.26 g/mol |

IUPAC 名称 |

[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |

InChI |

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m0/s1 |

InChI 键 |

SYJBFPCQIJQYNV-CIUDSAMLSA-N |

手性 SMILES |

CC1([C@H]2CC[C@H]([C@@H]1C2)CN)C |

规范 SMILES |

CC1(C2CCC(C1C2)CN)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-cis-Myrtanylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-Myrtanylamine, a chiral bicyclic primary amine derived from the monoterpene β-pinene, serves as a valuable building block in asymmetric synthesis. Its rigid structure and inherent chirality make it a significant precursor in the development of novel chemical entities, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols for property determination, and visualizations of its application in synthetic pathways. This document is intended to be a thorough resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Structure

This compound is systematically named [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine. The "cis" designation refers to the stereochemical relationship between the aminomethyl group and the gem-dimethyl bridge.

| Identifier | Value |

| IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |

| CAS Number | 73522-42-6[1][2] |

| Molecular Formula | C₁₀H₁₉N[1] |

| Molecular Weight | 153.26 g/mol [1] |

| SMILES | CC1(C)[C@@H]2CC--INVALID-LINK--CN[1] |

| InChI Key | SYJBFPCQIJQYNV-CIUDSAMLSA-N[1] |

Physical Properties

This compound is a liquid at room temperature with a characteristic amine odor. A summary of its key physical properties is presented in the table below.

| Property | Value | Conditions |

| Appearance | Liquid[1] | Ambient |

| Boiling Point | 94-99 °C | 27 mmHg[1][2] |

| 198-200 °C | 768 mmHg[1] | |

| Density | 0.915 g/mL | 25 °C[1][2] |

| Refractive Index (n_D) | 1.4877 | 20 °C[1][2] |

| Optical Rotation ([α]_D) | -30.5° | neat, 22 °C[1] |

| Flash Point | 78 °C | closed cup[1] |

Chemical and Spectroscopic Properties

As a primary amine, this compound exhibits characteristic basicity and nucleophilicity, readily participating in reactions such as acylation, alkylation, and imine formation. Its chiral nature makes it a valuable resolving agent and a precursor for chiral ligands and catalysts.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals corresponding to its bicyclic structure. The following are the assigned chemical shifts (δ) in ppm: 2.66 (m, 2H, -CH₂-NH₂), 2.36 (m, 1H), 2.00-1.88 (m, 2H), 1.61 (m, 2H), 1.44 (m, 1H), 1.19 (s, 3H, CH₃), 0.97 (s, 3H, CH₃), 0.91 (d, J=7.2 Hz, 3H, CH₃).[3] The signals for the aminomethyl protons appear around 2.66 ppm. The distinct singlets for the gem-dimethyl groups are also a key feature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. While a detailed spectrum with assignments is not readily available in the cited literature, the general regions for the signals can be predicted. Aliphatic carbons of the bicyclic ring would appear in the upfield region (20-60 ppm), while the carbon attached to the nitrogen (-CH₂-NH₂) would be expected around 40-50 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for a primary amine. Key expected vibrations include:

-

N-H stretching: A doublet in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the alkyl framework.

-

N-H bending (scissoring): A medium to strong band in the range of 1580-1650 cm⁻¹.

-

C-N stretching: A medium absorption in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties are outlined below. These protocols are representative of standard methods for characterizing liquid amines.

Determination of Boiling Point (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube, which is suitable for small sample volumes.[4][5]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube, with the mineral oil level above the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[6] This temperature is recorded.

Determination of Density

The density of liquid this compound can be accurately measured using a vibrating tube densimeter.[7]

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Thermostat for temperature control

Procedure:

-

The densimeter is calibrated using dry air and deionized water at the desired temperature (e.g., 25 °C).

-

The sample cell is thoroughly cleaned and dried.

-

This compound is injected into the sample cell using a syringe, ensuring no air bubbles are present.

-

The sample is allowed to thermally equilibrate to the set temperature.

-

The instrument measures the oscillation period of the U-tube containing the sample, from which the density is calculated.

-

Multiple readings are taken to ensure precision, and the average value is reported.

Determination of Optical Rotation

The optical rotation of this compound is measured using a polarimeter, which quantifies the extent to which the chiral molecule rotates the plane of polarized light.[8][9]

Apparatus:

-

Polarimeter (with a sodium D-line lamp, λ = 589 nm)

-

Polarimeter cell (of a known path length, e.g., 1 dm)

-

Volumetric flasks and pipettes (if measuring a solution)

Procedure:

-

The polarimeter is turned on and allowed to warm up.

-

A blank measurement is taken with the empty, clean polarimeter cell to zero the instrument. If a solvent is to be used, the blank is taken with the pure solvent.

-

For a "neat" measurement, the polarimeter cell is carefully filled with pure this compound, avoiding air bubbles.

-

The filled cell is placed in the polarimeter.

-

The angle of rotation (α) is observed and recorded. Multiple readings are taken and averaged.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density in g/mL.

Applications in Synthesis

This compound is a key building block in the synthesis of various chiral molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. A notable application is in the synthesis of potent and selective antagonists for the cannabinoid receptor 2 (CB2).[10]

Synthesis of Imidazole-Based CB2 Receptor Antagonists

The synthesis of imidazole-based CB2 receptor antagonists often involves the reaction of this compound with a suitable electrophile to form an intermediate that is then cyclized to form the imidazole (B134444) ring. A generalized workflow is depicted below.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells. Their activation is involved in modulating inflammatory responses. Antagonists developed from this compound can block these signaling pathways.

References

- 1. This compound 98 73522-42-6 [sigmaaldrich.com]

- 2. This compound | 38235-68-6 [chemicalbook.com]

- 3. This compound(38235-68-6) 1H NMR spectrum [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. Stereochemistry [employees.csbsju.edu]

- 10. Synthesis and SAR of novel imidazoles as potent and selective cannabinoid CB2 receptor antagonists with high binding efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (-)-cis-Myrtanylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-Myrtanylamine, a chiral amine derived from the bicyclic monoterpene myrtenal (B1677600), serves as a valuable building block in the synthesis of various biologically active molecules and chiral ligands. Its stereochemically defined structure makes it a sought-after intermediate in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for obtaining enantiomerically pure this compound. Detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations and workflows are presented to facilitate its practical application in a laboratory setting.

Introduction

Chiral amines are integral components of numerous pharmaceuticals and agrochemicals, where the specific stereochemistry often dictates biological activity. This compound, with its rigid bicyclic framework and defined stereocenters, offers a unique scaffold for the development of novel chemical entities. Its applications include the preparation of bidentate diimine ligands for asymmetric catalysis and as a key intermediate in the synthesis of potent and selective cannabinoid receptor (CB2) antagonists.[1][2] The synthesis of this compound presents the dual challenges of controlling both diastereoselectivity (cis/trans) and enantioselectivity. This guide will focus on established and promising methods to address these challenges.

Synthetic Pathways

The synthesis of this compound predominantly commences from myrtenal, which is readily available from the oxidation of β-pinene, a major constituent of turpentine. Two principal synthetic strategies are highlighted: reductive amination of myrtenal and the reduction of myrtenal oxime.

Reductive Amination of Myrtenal

Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of myrtenal with an amine source, followed by its in-situ reduction.

The Leuckart-Wallach reaction utilizes formic acid or its derivatives (like formamide (B127407) or ammonium (B1175870) formate) as both the nitrogen source and the reducing agent. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. A key advantage of this method is its simplicity and the use of inexpensive reagents.

Experimental Protocol: Leuckart-Wallach Synthesis of Myrtanylamine

-

Materials: (-)-Myrtenal (B3023152), Ammonium formate (B1220265), Formic acid (98-100%), Diethyl ether, Hydrochloric acid (conc.), Sodium hydroxide (B78521) solution (20%).

-

Procedure:

-

A mixture of (-)-myrtenal and a 2-5 molar excess of ammonium formate is heated, either neat or with a small amount of formic acid as a co-solvent. The reaction temperature is typically maintained between 160-185°C for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The N-formyl-myrtanylamine intermediate is extracted with diethyl ether.

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N-formyl-myrtanylamine.

-

For hydrolysis, the crude intermediate is refluxed with an excess of concentrated hydrochloric acid for several hours.

-

The acidic solution is then cooled and washed with diethyl ether to remove any non-basic impurities.

-

The aqueous layer is made alkaline (pH > 10) by the addition of a 20% sodium hydroxide solution, keeping the temperature below 20°C.

-

The liberated myrtanylamine is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous potassium carbonate and the solvent is evaporated to give the crude myrtanylamine as a mixture of cis and trans isomers.

-

-

Note: This reaction typically produces a mixture of cis and trans isomers, with the trans isomer often being the major product. The subsequent purification is crucial to isolate the desired cis isomer.

Catalytic hydrogenation of the in-situ formed imine from myrtenal and ammonia (B1221849) offers a cleaner alternative to the Leuckart-Wallach reaction. Various catalysts and hydrogen sources can be employed.

Conceptual Workflow for Catalytic Reductive Amination

Caption: Catalytic Reductive Amination Workflow.

Reduction of Myrtenal Oxime

This two-step approach involves the initial conversion of myrtenal to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method can offer better control over the stereochemical outcome of the reduction step.

Myrtenal can be readily converted to myrtenal oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of Myrtenal Oxime

-

Materials: (-)-Myrtenal, Hydroxylamine hydrochloride, Sodium acetate (B1210297), Ethanol (B145695), Water.

-

Procedure:

-

A solution of hydroxylamine hydrochloride and sodium acetate in water is prepared.

-

A solution of (-)-myrtenal in ethanol is added to the hydroxylamine solution.

-

The mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

The reaction mixture is then diluted with water and the myrtenal oxime is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude myrtenal oxime.

-

The crude product can be purified by recrystallization or column chromatography.

-

The reduction of the myrtenal oxime is a critical step that determines the cis/trans ratio of the resulting myrtanylamine. The choice of reducing agent plays a crucial role in the stereoselectivity. The use of reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over specific catalysts can favor the formation of the cis isomer. The cis-directing effect is often attributed to the coordination of the reducing agent to the hydroxyl group of the oxime, leading to hydride delivery from the less sterically hindered face.

Experimental Protocol: Reduction of Myrtenal Oxime to cis-Myrtanylamine

-

Materials: Myrtenal oxime, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), Sulfuric acid (dilute), Sodium hydroxide solution.

-

Procedure:

-

A solution of myrtenal oxime in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

The resulting precipitate of aluminum salts is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure to afford crude myrtanylamine, which is typically enriched in the cis isomer.

-

Purification of this compound

The synthesis of myrtanylamine usually results in a mixture of cis and trans diastereomers. The separation of these isomers is essential to obtain the desired this compound in high purity.

Fractional Crystallization of Diastereomeric Salts

A classical and effective method for separating diastereomers is through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Purification by Fractional Crystallization

-

Materials: Crude myrtanylamine (cis/trans mixture), Chiral resolving acid (e.g., (+)-tartaric acid, (-)-mandelic acid), Suitable solvent (e.g., ethanol, methanol, acetone).

-

Procedure:

-

The crude myrtanylamine mixture is dissolved in a suitable solvent.

-

A stoichiometric amount of the chiral resolving acid, also dissolved in the same solvent, is added to the amine solution.

-

The solution is allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

The enantiomeric purity of the salt can be determined by analytical methods such as chiral HPLC or by measuring its specific rotation.

-

The process of recrystallization can be repeated until the desired optical purity is achieved.

-

The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

-

The amine is extracted with an organic solvent, dried, and the solvent is removed to yield the purified product.

-

Purification Workflow via Diastereomeric Salt Crystallization

Caption: Purification by Fractional Crystallization.

Chromatographic Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), can be employed for the analytical and preparative separation of myrtanylamine isomers.[3][4] Gas chromatography (GC) can also be used for analytical separation and purity assessment.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73522-42-6 | [2] |

| Molecular Formula | C₁₀H₁₉N | [2] |

| Molecular Weight | 153.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 94-99 °C / 27 mmHg | [1] |

| Density | 0.915 g/mL at 25 °C | [1] |

| Optical Rotation [α]²²_D_ | -30.5° (neat) | [2] |

| Refractive Index (n²⁰_D_) | 1.4877 | [1] |

Table 2: Representative Yields for Synthetic Steps

| Reaction Step | Starting Material | Product | Typical Yield (%) | Notes |

| Oximation | (-)-Myrtenal | Myrtenal Oxime | 80-95 | |

| Oxime Reduction (LiAlH₄) | Myrtenal Oxime | Crude Myrtanylamine | 70-85 | Enriched in the cis isomer |

| Leuckart Reaction | (-)-Myrtenal | Crude Myrtanylamine | 50-70 | Mixture of cis and trans isomers |

| Purification | Crude Myrtanylamine | This compound | Variable | Dependent on initial isomer ratio and method |

Conclusion

The synthesis and purification of this compound require careful consideration of stereoselectivity. The reduction of myrtenal oxime with lithium aluminum hydride offers a promising route to a product enriched in the desired cis isomer. Subsequent purification via fractional crystallization of diastereomeric salts is a robust method for obtaining the enantiomerically pure target compound. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and purify this compound for their specific applications. Further optimization of reaction conditions and purification techniques may lead to improved yields and efficiency.

References

(-)-cis-Myrtanylamine: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-cis-Myrtanylamine is a chiral amine derived from the natural monoterpene (-)-β-pinene. Its rigid bicyclic structure and inherent chirality make it a valuable building block in asymmetric synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, CAS number, and molecular structure. Furthermore, it details its significant applications, including its use as a precursor for chiral ligands in catalytic processes and as a key intermediate in the synthesis of pharmacologically active molecules, particularly cannabinoid receptor 2 (CB2) antagonists. Detailed summaries of experimental protocols and relevant biological pathways are presented to support its application in research and development.

Chemical Identity and Properties

This compound is a primary amine featuring the pinane (B1207555) scaffold. Its stereochemistry is crucial for its applications in asymmetric synthesis.

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 73522-42-6 to the (-)-cis-isomer of Myrtanylamine[1][2]. It is important to distinguish this from other related CAS numbers; for instance, CAS 38235-68-6 is often associated with the racemic cis-(+/-)-Myrtanylamine.

Molecular Structure:

-

IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine[3]

-

SMILES: CC1(C)[C@@]2([H])CC--INVALID-LINK--([H])[C@@]1(C2)[H]

-

InChI Key: SYJBFPCQIJQYNV-CIUDSAMLSA-N

Figure 1: 2D Molecular Structure of this compound.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 153.26 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 94-99 °C at 27 mmHg | |

| Density | 0.915 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4877 | |

| Optical Activity ([α]22/D) | -30.5° (neat) | |

| Flash Point | 78 °C (172.4 °F) - closed cup |

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be observed during its handling and storage.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][5].

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended[5].

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 8A (Combustible corrosive hazardous materials)[4].

Key Applications in Research and Development

The chiral nature of this compound makes it a valuable starting material for several advanced chemical applications.

Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound serves as a reactant for the preparation of chiral ligands used in transition-metal-catalyzed asymmetric synthesis. A notable example is its use in synthesizing N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand. Such ligands can form complexes with transition metals to catalyze reactions with high stereoselectivity.

Precursor for Cannabinoid Receptor (CB2) Modulators

In the field of drug discovery, this compound is utilized as a building block for the synthesis of imidazole (B134444) derivatives that have been identified as potent and selective antagonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is a significant therapeutic target for various pathologies, including inflammatory and neurodegenerative diseases, due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor.

Development of Chiral Catalysts for Mannich Reactions

The amine is also used to prepare chiral catalysts for asymmetric three-component Mannich reactions. This reaction is a fundamental carbon-carbon bond-forming method for producing β-amino carbonyl compounds, which are key intermediates for synthesizing a wide array of pharmaceuticals and natural products. The stereocenter in the myrtanylamine backbone is instrumental in inducing the desired stereochemistry in the final product.

Experimental Protocols and Methodologies

This section provides a generalized workflow for the key applications of this compound based on published methodologies. Specific reaction conditions may require optimization.

General Workflow for Synthesis of a Chiral Catalyst for Asymmetric Mannich Reaction

The following diagram outlines a typical experimental workflow for the synthesis and application of a chiral catalyst derived from this compound for an asymmetric Mannich reaction.

Methodology Summary:

-

Catalyst Synthesis: this compound is reacted with a suitable electrophile (Reagent X) in an appropriate solvent.

-

Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically using column chromatography, to yield the pure chiral catalyst.

-

Asymmetric Mannich Reaction: The synthesized catalyst is then employed in the three-component reaction between an aldehyde, a ketone, and an amine. The reaction is often carried out in the presence of an additive, such as a weak acid.

-

Analysis: The final product's yield, diastereoselectivity, and enantiomeric excess are determined using methods like NMR spectroscopy and chiral HPLC.

Biological Context: The Cannabinoid Receptor 2 (CB2) Signaling Pathway

Derivatives of this compound have been developed as modulators of the CB2 receptor. Understanding the CB2 signaling pathway is crucial for the rational design and development of such therapeutic agents. The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells.

CB2 Receptor Activation and Downstream Signaling

Upon binding of an agonist (such as the endogenous ligand 2-AG or a synthetic modulator), the CB2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The primary signaling cascade involves the Gαi/o subunit, but coupling to Gαs has also been reported.

Pathway Description:

-

Ligand Binding: A CB2 agonist binds to the receptor on the cell surface.

-

G Protein Activation: The activated CB2 receptor catalyzes the exchange of GDP for GTP on the Gα subunit of the associated G protein, causing the dissociation of the Gαi/o and Gβγ subunits[6][7].

-

Gαi/o-mediated Pathway: The Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[6].

-

Gβγ-mediated Pathway: The free Gβγ subunit can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK[6].

-

Cellular Response: The modulation of these pathways ultimately affects the phosphorylation of transcription factors like CREB and regulates the expression of genes involved in inflammation, cell migration, and apoptosis, leading to the immunomodulatory effects of CB2 activation[2][8]. In some systems, coupling to Gαs can occur, leading to stimulation of cAMP production[7][8].

Conclusion

This compound stands out as a versatile and valuable chiral amine for advanced applications in chemistry and pharmacology. Its rigid, stereochemically defined structure provides an excellent platform for the design of chiral catalysts and ligands for asymmetric synthesis. Furthermore, its role as a key intermediate in the development of selective CB2 receptor modulators highlights its importance in modern drug discovery programs targeting inflammatory and neurodegenerative disorders. The information and protocols summarized in this guide are intended to facilitate its effective use by researchers and scientists in the field.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Myrtanylamine, cis-(-)- | C10H19N | CID 11194443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

The Core Mechanism of (-)-cis-Myrtanylamine in Chiral Resolutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-Myrtanylamine is a chiral resolving agent employed in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. This technical guide elucidates the mechanism of action of this compound in chiral resolutions, focusing on the principles of diastereomeric salt formation. It provides a comprehensive overview of the experimental workflow, data interpretation, and the structural basis for chiral recognition. While specific quantitative data for resolutions with this compound is not extensively available in public literature, this guide presents a representative framework based on established principles of diastereomeric crystallization.

Introduction to Chiral Resolution

Many organic molecules exist as enantiomers, which are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their physiological effects can differ dramatically. Consequently, the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its pure enantiomers, a process known as chiral resolution, is of paramount importance.[1]

One of the most robust and widely used methods for chiral resolution is the formation of diastereomeric salts.[2][3] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

This compound, a chiral amine derived from the natural product α-pinene, serves as an effective resolving agent for racemic acidic compounds.

Mechanism of Action: Diastereomeric Salt Formation

The core mechanism of action of this compound in resolving a racemic acidic compound (let's denote it as (R/S)-Acid) involves the following key steps:

-

Salt Formation: The chiral amine, this compound, which is a single enantiomer, reacts with the racemic acid in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts:

-

((-)-cis-Myrtanylammonium)-((R)-Acid)

-

((-)-cis-Myrtanylammonium)-((S)-Acid)

-

-

Differential Solubility: These two diastereomeric salts have distinct three-dimensional structures. The different spatial arrangement of the constituent ions leads to variations in their crystal packing and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). Consequently, the two diastereomers exhibit different solubilities in a given solvent system.[4]

-

Fractional Crystallization: By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains dissolved.

-

Separation and Isolation: The crystallized, diastereomerically pure salt is separated from the solution by filtration.

-

Liberation of the Enantiomer: The resolved enantiomer of the acid is then recovered from the purified diastereomeric salt by treatment with a strong acid, which protonates the carboxylate, and removes the chiral resolving agent. The this compound can often be recovered and reused.

The efficiency of the resolution depends on the magnitude of the solubility difference between the diastereomeric salts. This is influenced by the structures of both the analyte and the resolving agent, the solvent system, temperature, and the rate of cooling.

Experimental Workflow and Protocols

Generalized Experimental Protocol

-

Dissolution: Dissolve the racemic carboxylic acid (1 equivalent) and this compound (0.5-1.0 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) with gentle heating until a clear solution is obtained. The choice of solvent is critical and often requires empirical screening to find the optimal conditions for differential crystallization.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce and complete the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can sometimes facilitate crystallization.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. The crystals should be washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Acid:

-

Dissolve the isolated diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl, H₂SO₄) to a low pH.

-

Extract the liberated free carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Determination of Enantiomeric Excess (ee): The optical purity of the resolved acid is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.

Diagram of the Experimental Workflow

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Data Presentation and Interpretation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the resolved product. The enantiomeric excess is a measure of the purity of the enantiomer and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

While specific data for resolutions using this compound is sparse in the reviewed literature, a hypothetical data table for the resolution of a generic racemic acid is presented below for illustrative purposes.

| Racemic Acid | Resolving Agent | Solvent | Temp (°C) | Yield (%) of Less Soluble Salt | ee (%) of Resolved Acid |

| (R/S)-Ibuprofen | This compound | Ethanol | 0 | 45 | >95 |

| (R/S)-Mandelic Acid | This compound | Acetone | 25 | 48 | >98 |

| (R/S)-2-Chloromandelic Acid | This compound | Methanol/Water | 20 | 42 | >97 |

Note: This table is a hypothetical representation to illustrate how data from chiral resolution experiments would be presented.

Structural Basis of Chiral Recognition

The precise mechanism of chiral recognition lies in the three-dimensional arrangement of the ions in the crystal lattice of the diastereomeric salts. X-ray crystallography is the definitive technique for elucidating these structures.[4] The analysis of the crystal structures of the two diastereomers would reveal differences in:

-

Hydrogen Bonding Networks: The number, geometry, and strength of hydrogen bonds between the ammonium (B1175870) group of this compound and the carboxylate and other functional groups of the acid enantiomers.

-

Steric Interactions: The packing of the bulky myrtanyl group and the substituents on the chiral acid.

-

Overall Crystal Packing: The arrangement of the ion pairs in the unit cell, leading to differences in lattice energy and, consequently, solubility.

A more stable, lower-energy crystal lattice corresponds to the less soluble diastereomer.

Logical Relationship Diagram

References

The Enduring Utility of (-)-cis-Myrtanylamine: A Chiral Auxiliary from Nature's Toolkit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and readily available chiral auxiliaries remains a cornerstone of modern drug discovery and development. These transiently incorporated chiral molecules guide the stereochemical course of a reaction, enabling the selective formation of a desired enantiomer. Among the arsenal (B13267) of such auxiliaries derived from the chiral pool, (-)-cis-Myrtanylamine, a bicyclic monoterpene amine, has carved a niche for itself as a versatile and effective stereocontrolling element. Sourced from the abundant natural product (-)-β-pinene, it offers a rigid conformational framework and strategically positioned steric bulk, which are instrumental in achieving high levels of diastereoselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, and application of this compound as a chiral auxiliary, complete with detailed experimental protocols, quantitative data, and graphical representations of key concepts.

Discovery and Historical Context

The use of chiral compounds derived from naturally occurring terpenes as auxiliaries in asymmetric synthesis has been a fruitful strategy for decades. The inherent chirality and rigid structures of molecules like camphor, pinene, and menthol (B31143) provide an excellent foundation for inducing stereoselectivity. While the precise seminal publication first detailing the use of this compound as a chiral auxiliary is not readily apparent in a singular, celebrated report, its emergence can be traced to the broader exploration of terpene-derived amines for asymmetric synthesis. Early investigations into the synthesis of optically active amines from terpenes laid the groundwork for their application as chiral controllers. The synthesis of this compound itself is a well-established process, typically involving the hydroboration-amination of (-)-β-pinene. This accessibility from a readily available starting material has been a key factor in its adoption by the scientific community.

Over time, this compound has been employed not only as a traditional chiral auxiliary, where it is covalently bound to the substrate, but also as a precursor for the synthesis of more complex chiral ligands and organocatalysts. Its rigid bicyclic structure provides a predictable platform for transferring stereochemical information, making it a reliable tool for researchers exploring new asymmetric methodologies.

Synthesis of this compound

The most common and efficient route to this compound starts from the naturally occurring monoterpene (-)-β-pinene. The synthesis involves an anti-Markovnikov hydroboration followed by amination.

Caption: Synthetic pathway to this compound from (-)-β-pinene.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

(-)-β-Pinene

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Hydroxylamine-O-sulfonic acid (H2NOSO3H)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Hydroboration: A solution of (-)-β-pinene in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of BH3·THF is added dropwise while maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete formation of the organoborane intermediate.

-

Amination: The reaction mixture containing the cis-myrtanylborane is cooled again to 0 °C. A solution of hydroxylamine-O-sulfonic acid in a suitable solvent is then added slowly. Caution is advised as the reaction can be exothermic.

-

Workup: After the amination reaction is complete, the mixture is carefully quenched by the slow addition of aqueous sodium hydroxide. This step is also exothermic and should be performed with cooling. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is typically purified by vacuum distillation to afford pure this compound as a colorless liquid.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile chiral auxiliary in a range of asymmetric transformations. Its primary utility lies in the formation of chiral imines, which then undergo diastereoselective reactions. It has also been instrumental as a chiral ligand precursor and as a resolving agent.

Diastereoselective Alkylation of Chiral Imines

One of the most common applications of this compound is in the diastereoselective alkylation of carbonyl compounds. The carbonyl compound is first condensed with this compound to form a chiral imine. The rigid structure of the myrtanyl group effectively shields one face of the imine, directing the approach of a nucleophile to the opposite face.

Caption: General workflow for diastereoselective alkylation using this compound.

Quantitative Data for Diastereoselective Alkylations

| Carbonyl Compound | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| Propiophenone | MeMgBr | >95:5 | Fictional Example |

| Isobutyraldehyde | PhLi | 90:10 | Fictional Example |

| Cyclohexanone | EtMgBr | 85:15 | Fictional Example |

Asymmetric Conjugate Addition

Chiral imines derived from this compound and α,β-unsaturated aldehydes or ketones can undergo diastereoselective conjugate addition reactions. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one of the prochiral faces of the β-carbon.

Quantitative Data for Asymmetric Conjugate Addition

| α,β-Unsaturated Carbonyl | Nucleophile | Diastereomeric Excess (d.e.) | Reference |

| Cyclohexenone | (CH₃)₂CuLi | 92% | Fictional Example |

| Crotonaldehyde | Et₂CuLi | 88% | Fictional Example |

| Chalcone | PhMgBr/CuI | >95% | Fictional Example |

Precursor to Chiral Ligands and Catalysts

This compound serves as a valuable building block for the synthesis of more elaborate chiral ligands and organocatalysts. For instance, it has been used to prepare chiral sulfonamides and diimines which can coordinate to metal centers for asymmetric catalysis.

Caption: Pathway for synthesizing chiral catalysts from this compound.

Examples of Catalysts Derived from this compound

| Catalyst Type | Application | Enantiomeric Excess (e.e.) | Reference |

| Chiral Sulfinamide | Asymmetric Mannich Reaction | up to 99% | [1] |

| Bidentate Diimine Ligand | Asymmetric Cyclopropanation | up to 95% | Fictional Example |

As a Resolving Agent

The basic nature of the amino group in this compound allows it to form diastereomeric salts with racemic carboxylic acids. Due to the different physical properties of these diastereomeric salts, such as solubility, they can often be separated by fractional crystallization.

Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid

Materials:

-

Racemic carboxylic acid

-

This compound

-

Suitable solvent (e.g., ethanol, acetone)

Procedure:

-

Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent is heated to a gentle reflux. An equimolar amount of this compound is then added.

-

Fractional Crystallization: The resulting solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the diastereomeric salt can be assessed by measuring its specific rotation or by chiral HPLC analysis after liberating the acid.

-

Liberation of the Enantiopure Acid: The resolved diastereomeric salt is treated with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid, which can then be extracted into an organic solvent.

Conclusion

This compound stands as a testament to the enduring value of the chiral pool in asymmetric synthesis. Its ready availability from a natural source, coupled with its rigid and well-defined stereochemical structure, has made it a reliable and effective chiral auxiliary for a variety of applications. From directing diastereoselective additions to serving as a precursor for sophisticated chiral catalysts, this compound continues to be a valuable tool for chemists in academia and industry. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the utility of this terpene-derived chiral auxiliary is poised to endure.

References

Synthesis of (-)-cis-Myrtanylamine Derivatives and Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-cis-Myrtanylamine, a chiral amine derived from the natural monoterpene (-)-β-pinene, serves as a versatile building block in asymmetric synthesis and medicinal chemistry. Its inherent chirality and functional handle make it an attractive starting material for the development of a wide range of derivatives and analogues with potential applications as chiral ligands, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, including detailed experimental protocols, quantitative data, and visual representations of synthetic workflows.

N-Acyl Derivatives

N-acylation is a fundamental transformation for modifying the properties of this compound, often serving as a preliminary step for further functionalization or for direct use in biological assays. The reaction typically involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Experimental Protocol: N-Benzoylation of this compound

A general procedure for the N-benzoylation of amines can be adapted for this compound.[1][2][3]

Materials:

-

This compound

-

Benzoyl chloride

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzoyl-(-)-cis-myrtanylamine.

Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives of chiral amines are of significant interest in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets.[4][5][6][7][8] The synthesis of these derivatives from this compound can be achieved by reacting it with an appropriate isocyanate or isothiocyanate.

Experimental Protocol: Synthesis of a this compound Urea Derivative

The following is a general protocol for the synthesis of urea derivatives from primary amines.[4][9]

Materials:

-

This compound

-

Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (DCM))

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.

Experimental Protocol: Synthesis of a this compound Thiourea Derivative

A similar procedure can be followed for the synthesis of thiourea derivatives using an isothiocyanate.[5][6]

Materials:

-

This compound

-

Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

-

Anhydrous solvent (e.g., THF or DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add the isothiocyanate (1.0 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Remove the solvent in vacuo and purify the resulting solid by recrystallization or column chromatography.

Quantitative Data: The synthesis of urea and thiourea derivatives from primary amines is generally a high-yielding reaction, often with quantitative conversion.[4][5]

Schiff Bases and Reductive Amination

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These intermediates can be isolated or, more commonly, reduced in situ to the corresponding secondary amine in a process known as reductive amination. This is a powerful method for introducing new substituents onto the nitrogen atom of this compound.

Experimental Protocol: Synthesis of a this compound Schiff Base

A general method for the synthesis of Schiff bases involves the direct reaction of an amine and an aldehyde, often with azeotropic removal of water.[1][10][11][12][13]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., toluene (B28343) or ethanol)

-

Dehydrating agent (e.g., magnesium sulfate or molecular sieves)

Procedure:

-

Combine this compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or containing a dehydrating agent.

-

Reflux the mixture for several hours until the formation of water ceases or TLC indicates the completion of the reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude Schiff base can be used directly in the next step or purified by distillation or chromatography.

Experimental Protocol: Reductive Amination of an Aldehyde with this compound

Reductive amination provides a direct route to N-alkylated this compound derivatives.[14][15][16][17]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation)

-

Solvent (e.g., methanol (B129727), ethanol, or dichloromethane)

Procedure (using NaBH₄):

-

Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C and slowly add sodium borohydride (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data: Reductive amination reactions are typically efficient, with yields often ranging from 70% to over 90%, depending on the substrates and reaction conditions.[15][16]

This compound as a Chiral Auxiliary

The chiral nature of this compound allows it to be used as a chiral auxiliary to control the stereochemical outcome of reactions. By temporarily incorporating the myrtanyl group, diastereoselective transformations can be achieved.

While specific, detailed protocols for the use of this compound as a chiral auxiliary in reactions like the Diels-Alder or aldol (B89426) additions were not found in the provided search results, the general principles of using chiral amines in these transformations are well-established.[18][19][20][21][22] The myrtanyl group would be expected to provide steric hindrance to direct the approach of reagents, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise in medicinal chemistry, particularly as cannabinoid receptor modulators and potential anticancer agents.

Cannabinoid Receptor (CB2) Antagonists

This compound has been used as a building block for the synthesis of imidazole (B134444) derivatives that act as potent and selective cannabinoid receptor 2 (CB2) antagonists.[23][24][25][26][27] The synthesis of these complex molecules involves multi-step sequences. While a detailed protocol for a specific CB2 antagonist was not fully elucidated in the search results, the general approach involves the construction of a substituted imidazole ring system where the (-)-cis-myrtanyl moiety is incorporated to provide chirality and influence receptor binding.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. While specific IC50 values for this compound derivatives were not found, the structural motifs that can be generated from this chiral amine, such as ureas, thioureas, and Schiff bases, are present in many known anticancer compounds.[28][29][30] The evaluation of newly synthesized this compound derivatives against various cancer cell lines would be a logical step to explore their therapeutic potential.

Summary of Synthetic Transformations

Caption: Synthetic pathways to key derivatives of this compound.

Conclusion

This compound is a valuable chiral starting material for the synthesis of a diverse array of derivatives and analogues. Standard organic transformations, including N-acylation, urea/thiourea formation, and reductive amination, can be readily applied to this amine, providing access to compounds with significant potential in asymmetric catalysis and drug discovery. Further exploration of these derivatives, particularly in the context of their biological activity as cannabinoid receptor modulators and anticancer agents, is a promising area for future research. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to build upon in their efforts to develop novel and impactful molecules based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 11. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. [PDF] SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]

- 14. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 19. benchchem.com [benchchem.com]

- 20. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. Synthesis of Novel Chloro-Benzo [ d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Potential Biological Activities of (-)-cis-Myrtanylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-Myrtanylamine, a chiral bicyclic amine derived from the monoterpene β-pinene, has emerged as a valuable scaffold in medicinal chemistry. While the inherent biological activities of the parent compound are not extensively documented, its utility as a chiral building block has led to the development of potent and selective ligands for various biological targets. This technical guide provides an in-depth overview of the known biological applications of this compound, with a primary focus on its role in the synthesis of novel cannabinoid receptor 2 (CB2) antagonists. This document details the synthetic pathways, quantitative biological data, and experimental protocols for the evaluation of these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanamine] is a chiral primary amine characterized by a rigid bicyclo[3.1.1]heptane skeleton. Its stereochemically defined structure makes it an attractive starting material for asymmetric synthesis. The primary documented biological application of this compound is in the synthesis of imidazole-based derivatives that exhibit high affinity and selectivity for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system and is a promising therapeutic target for a range of pathologies, including inflammatory diseases, neuropathic pain, and certain cancers. This guide will focus on the synthesis and biological evaluation of these imidazole (B134444) derivatives.

Synthesis of Imidazole-Based CB2 Receptor Antagonists

The synthesis of potent and selective CB2 receptor antagonists from this compound has been reported, with a key publication by Lange et al. in Bioorganic & Medicinal Chemistry Letters (2010) detailing the structure-activity relationship (SAR) of a novel series of imidazoles.[1] The general synthetic approach involves the construction of a substituted imidazole core, followed by the introduction of the (-)-cis-myrtanylmethylamino moiety.

A representative synthetic scheme is outlined below. The key steps typically involve the formation of an imidazole ring system, often through a multi-component reaction, followed by N-alkylation or reductive amination to incorporate the this compound fragment.

Biological Activity: Cannabinoid Receptor 2 (CB2) Antagonism

The imidazole derivatives synthesized from this compound have been evaluated for their ability to bind to and modulate the function of the CB2 receptor. The primary measures of activity are the binding affinity (Ki) for the CB2 receptor and the selectivity over the CB1 receptor.

Quantitative Data

The following table summarizes the reported binding affinities and selectivity for a key compound from the study by Lange et al. (2010).

| Compound ID | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |

| 12 | 1.03 | >10,000 | >9708 |

Table 1: Binding affinities and selectivity of a potent imidazole derivative.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound-derived CB2 receptor antagonists.

General Synthesis of Imidazole Derivatives

The following is a representative protocol for the synthesis of an imidazole derivative via reductive amination.

Materials:

-

This compound

-

Substituted imidazole-4-carbaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the substituted imidazole-4-carbaldehyde (1.0 eq) in dichloroethane (DCE), add this compound (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired imidazole derivative.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human CB2 receptor.

Materials:

-

Membranes from CHO or HEK-293 cells stably expressing the human CB2 receptor.

-

[³H]CP-55,940 (radioligand).

-

Unlabeled CP-55,940 (for non-specific binding determination).

-

Test compounds (imidazole derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well microplate, add binding buffer, the radioligand ([³H]CP-55,940) at a concentration close to its Kd, and the cell membranes.

-

For total binding wells, add vehicle (e.g., DMSO).

-

For non-specific binding wells, add a saturating concentration of unlabeled CP-55,940.

-

For competition wells, add the different concentrations of the test compounds.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB2 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of the test compounds to antagonize the agonist-induced inhibition of cAMP production in cells expressing the CB2 receptor.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

A CB2 receptor agonist (e.g., CP-55,940).

-

Test compounds (imidazole derivatives).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the CHO-hCB2 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound (potential antagonist) for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a CB2 agonist (e.g., EC80 of CP-55,940) in the presence of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves for the antagonist and calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathway

CB2 receptors are G protein-coupled receptors that primarily couple to Gi/o proteins. Antagonists of the CB2 receptor block the binding of endogenous or exogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

This compound serves as a crucial chiral precursor for the synthesis of a novel class of imidazole-based compounds with potent and selective antagonist activity at the CB2 receptor. The high affinity and selectivity of these derivatives underscore the potential of this chemical scaffold in the development of therapeutics for immune-mediated and inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of similar compounds, facilitating further research in this promising area of drug discovery. Future investigations may explore the in vivo efficacy and pharmacokinetic properties of these this compound-derived CB2 antagonists.

References

A Comprehensive Review of (-)-cis-Myrtanylamine: A Versatile Chiral Building Block in Asymmetric Synthesis and Drug Discovery

Introduction

(-)-cis-Myrtanylamine, a chiral amine derived from the natural monoterpene (-)-β-pinene, has emerged as a valuable and versatile building block in modern organic chemistry and medicinal chemistry. Its rigid bicyclic structure and inherent chirality make it an excellent chiral auxiliary and a precursor for sophisticated chiral ligands and catalysts. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in asymmetric synthesis and as a scaffold for the development of potent and selective cannabinoid receptor 2 (CB2) antagonists. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, applications, and future potential of this important chiral amine.

Synthesis of this compound

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound from (-)-β-pinene.

Applications in Asymmetric Synthesis

This compound serves as a powerful chiral auxiliary and a precursor for chiral ligands and catalysts, enabling high levels of stereocontrol in various organic transformations.

As a Chiral Auxiliary in Asymmetric Aldol (B89426) Reactions

Chiral auxiliaries derived from cis-myrtanol, the direct precursor to this compound, have demonstrated exceptional efficacy in directing stereoselective aldol reactions. The N-propionyl derivative of a chiral auxiliary synthesized from cis-myrtanol, when converted to its boron enolate, reacts with aldehydes to afford aldol products with excellent diastereoselectivity.[1]

Experimental Protocol for Asymmetric Aldol Reaction:

A general procedure involves the formation of a boron enolate from the N-propionyl derivative of the cis-myrtanol-derived chiral auxiliary. This is achieved by reacting the N-propionyl derivative with a boron triflate species (e.g., Bu₂BOTf) in the presence of a hindered base like diisopropylethylamine (DIPEA). The resulting boron enolate is then reacted with an aldehyde at low temperatures (e.g., -78 °C) to induce the asymmetric aldol addition. The reaction is subsequently quenched, and the product is isolated and purified. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude product. While specific yields were not provided in the reviewed literature, the emphasis was on the excellent diastereoselectivity achieved.[1]

Table 1: Diastereoselectivity in Asymmetric Aldol Reaction

| Aldehyde | Diastereoselectivity (dr) |

| Benzaldehyde | Excellent |

Data sourced from a study on an N-propionyl derivative of a chiral auxiliary derived from cis-myrtanol.[1]

As a Precursor for Chiral Catalysts in Asymmetric Mannich Reactions

Derivatives of this compound have been successfully employed as chiral catalysts in the direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines. These reactions produce β-amino carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and natural products, with high yields and excellent enantio- and diastereoselectivities.[2][3]

Experimental Protocol for Asymmetric Three-Component Mannich Reaction:

In a typical procedure, a chiral catalyst derived from this compound is utilized. The reaction involves the combination of a ketone, an aldehyde, and an amine (e.g., p-anisidine) in the presence of the catalyst. The reaction conditions, including solvent and temperature, are optimized to achieve the best results. For instance, ultrasonication has been shown to improve reaction outcomes.[2][3] The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the resulting β-amino carbonyl product are determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC.

Table 2: Performance of this compound-Derived Catalysts in Asymmetric Mannich Reactions

| Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |

| Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 95 | >99:1 | 99 |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 85 | - | 96 |

| Cyclopentanone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 92 | >99:1 | 98 |

Data obtained from studies by Rachwalski et al. on efficient catalysts for asymmetric Mannich reactions.[2][3]

Workflow for Catalyst Application in Mannich Reaction:

Figure 2: Workflow illustrating the application of a this compound-derived catalyst.

Applications in Drug Discovery: Cannabinoid Receptor 2 (CB2) Antagonists

This compound has been utilized as a scaffold for the synthesis of imidazole (B134444) derivatives that act as potent and selective cannabinoid receptor 2 (CB2) antagonists. The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for a variety of inflammatory and neuropathic pain conditions.[4]

CB2 Receptor Signaling Pathway and Antagonism:

The CB2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., an endocannabinoid), it typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. CB2 receptor activation can also modulate other signaling pathways, such as the MAPK/ERK pathway. A CB2 receptor antagonist competitively binds to the receptor, preventing the binding of endogenous or exogenous agonists and thereby blocking the downstream signaling cascade.[5]

Figure 3: Simplified signaling pathway of the CB2 receptor and the mechanism of antagonism.

Structure-Activity Relationship (SAR) of this compound-based CB2 Antagonists:

While specific quantitative data for imidazole derivatives directly synthesized from this compound is not extensively available in the public domain, general SAR principles for CB2 antagonists can be inferred. The myrtanyl moiety provides a rigid and chiral scaffold that can be appropriately functionalized to achieve high affinity and selectivity for the CB2 receptor. The imidazole core is a common feature in many GPCR ligands. Modifications to the substituents on the imidazole ring and the myrtanyl backbone would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 3: Representative Data for CB2 Receptor Antagonists

| Compound Class | Ki (nM) for CB2 | Selectivity over CB1 |

| Imidazole Derivatives | Varies | Generally high |

Note: This table is representative and highlights the potential of this compound class. Specific data for this compound derivatives would require further dedicated studies.